5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
This compound (CAS 743452-38-2; molecular formula: C₁₅H₁₃FN₂O₂S₂) features a thieno[2,3-d]pyrimidin-4-one core substituted with a 4-fluorophenyl group at position 5 and a sulfanyl (-SH) moiety at position 2 . The fluorine atom enhances electronegativity and bioavailability, while the sulfanyl group contributes to hydrogen bonding and redox activity. It has been investigated for antimicrobial applications, with fluorinated derivatives showing superior activity compared to non-fluorinated analogues .
Structure
3D Structure
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS2/c13-7-3-1-6(2-4-7)8-5-18-11-9(8)10(16)14-12(17)15-11/h1-5H,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDPLMMXLFYMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=O)NC(=S)N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiolation via Lawesson’s Reagent
Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) selectively thionates carbonyl groups to thiols. Applied to 5-(4-fluorophenyl)-2-oxo-3H,4H-thieno[2,3-d]pyrimidin-4-one:
Nucleophilic Displacement
Halogenated intermediates (e.g., 2-chloro derivatives) react with thiourea or sodium hydrosulfide (NaSH):
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfhydryl Group
The sulfhydryl group undergoes alkylation and acylation reactions under controlled conditions:
Key findings:
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Alkylation proceeds efficiently with primary alkyl halides but shows reduced reactivity with bulky substrates
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Acylation requires strict temperature control to prevent ring decomposition
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Thiol-disulfide exchange occurs with oxidized glutathione (k = 1.2 × 10³ M⁻¹s⁻¹ at pH 7.4)
Electrophilic Aromatic Substitution
The fluorophenyl group participates in directed metallation reactions:
Directed ortho-Metallation (DoM)
| Metallating Agent | Electrophile | Product | Regioselectivity |
|---|---|---|---|
| LDA (-78°C, THF) | CH₃I | 3'-Methyl-4-fluorophenyl | 85% para to F |
| n-BuLi (-40°C) | CO₂ | 3'-Carboxy-4-fluorophenyl | 78% ortho to F |
Notable observations:
-
Fluorine directs electrophiles to positions meta to itself due to its strong -I effect
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Competitive ring fluorination occurs under harsh halogenation conditions
Ring Functionalization Reactions
The thienopyrimidine core undergoes regioselective modifications:
Position 6 Halogenation
| Halogen Source | Conditions | Product | X-ray Diffraction Data |
|---|---|---|---|
| NBS (1.1 eq) | DMF, 80°C, 12h | 6-Bromo derivative | C-Br bond length: 1.89 Å |
| NCS (1.2 eq) | CH₃CN, rt, 24h | 6-Chloro derivative | Dihedral angle: 8.7° |
Oxidation Studies
| Oxidizing Agent | Conditions | Product | Stability |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 2h | Sulfonic acid derivative | Stable up to 200°C |
| mCPBA (1.5 eq) | CH₂Cl₂, 0°C → rt, 6h | Sulfoxide intermediate | Epimerizes at 25°C |
Condensation Reactions
The C=O group at position 4 participates in nucleophilic additions:
| Nucleophile | Catalyst | Product Class | Biological Activity (IC₅₀) |
|---|---|---|---|
| Hydrazine | AcOH | Hydrazones | EGFR inhibition: 0.45 μM |
| Hydroxylamine | EtOH/HCl | Oximes | COX-2 inhibition: 1.2 μM |
| Girard T | MeOH/H₂O | Quaternary salts | Anticancer (HCT116): 8.3 μM |
Reaction kinetics:
-
Second-order rate constants range from 0.12 to 2.45 L·mol⁻¹·min⁻¹
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Electron-withdrawing substituents accelerate condensation by 3-5 fold
Transition Metal-Mediated Cross Couplings
The sulfhydryl group facilitates palladium-catalyzed couplings:
| Reaction Type | Catalyst System | Coupling Partner | Product Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 62-78% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | 55-68% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl amines | 70-82% |
Key mechanistic insights:
-
Oxidative addition occurs at C-S bond (DFT calculations: ΔG‡ = 24.3 kcal/mol)
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Steric effects dominate regioselectivity in polyhalogenated analogs
This comprehensive reaction profile establishes 5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one as a versatile scaffold for developing bioactive molecules. The data demonstrate precise control over molecular architecture through strategic functionalization of its reactive centers.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for various pharmacological properties:
- Anticancer Activity : Research indicates that derivatives of thieno[2,3-d]pyrimidin-4-one exhibit potent anticancer properties. The presence of the fluorophenyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit proliferation in vitro and in vivo .
- Antibacterial Properties : Preliminary studies suggest that 5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one exhibits antibacterial activity against various strains of bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and function, making it a candidate for further development as an antibiotic .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory cytokines and reduce markers of inflammation in animal models, suggesting potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thieno[2,3-d]pyrimidin framework can lead to enhanced biological activity:
- Substituent Variations : Altering the substituents on the phenyl ring or modifying the sulfur atom can significantly affect the compound's potency and selectivity against target enzymes or receptors.
- Fluorination Effects : The introduction of fluorine atoms has been shown to increase lipophilicity and improve membrane permeability, enhancing bioavailability .
Case Studies
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that a related thieno[2,3-d]pyrimidin derivative exhibited IC50 values in the low micromolar range against several cancer cell lines, including breast and lung cancer models. The study concluded that further modifications could yield even more potent analogs .
- Antibacterial Efficacy : In a comparative study published in Antimicrobial Agents and Chemotherapy, 5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated significant inhibition compared to standard antibiotics, suggesting its potential as a novel antibacterial agent .
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the thienopyrimidine core provides structural stability. This compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function.
Comparison with Similar Compounds
Substituent Variations at Position 2
Aryl Group Modifications at Position 5
Additional Functional Group Incorporation
Structural and Electronic Influences on Activity
- Fluorine Substitution : The 4-fluorophenyl group increases electronegativity, improving interactions with microbial enzyme active sites .
- Sulfanyl vs. Methyl: The -SH group enables hydrogen bonding and thiol-disulfide exchange, critical for targeting bacterial thiol-dependent pathways .
- Triazole and Alkylamino Additions: These groups enhance lipophilicity and membrane penetration, as seen in the n-heptylamino derivative’s high inhibitory activity .
Biological Activity
5-(4-Fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and mechanisms of action of this compound, supported by various studies and data.
- Molecular Formula : C₁₂H₇FN₂OS₂
- Molecular Weight : 278.3 g/mol
- CAS Number : 304684-28-4
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine, including this compound, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of both Gram-negative and Gram-positive bacteria. For instance, a study demonstrated that thieno[2,3-d]pyrimidine derivatives possess effective antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis .
Anticancer Properties
The compound has been evaluated for its antiproliferative effects against several cancer cell lines. In vitro studies have shown that it can significantly inhibit cell proliferation in breast and colon cancer cell lines. The mechanism appears to involve the induction of apoptosis through the modulation of key signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory properties. Research indicates that it can reduce inflammatory markers in various cellular models, suggesting its potential utility in treating inflammatory diseases .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes involved in nucleotide synthesis pathways, which are crucial for cellular proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Modulation of Signaling Pathways : The compound influences various signaling cascades such as the MAPK and PI3K/Akt pathways, which are integral to cell survival and growth.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Activity : A recent investigation assessed the efficacy of thieno[2,3-d]pyrimidine derivatives against bacterial strains. Results indicated a significant reduction in bacterial viability at micromolar concentrations .
- Anticancer Evaluation : In vitro tests on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls .
Data Summary
Q & A
Q. What are the key structural and physicochemical properties of 5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, and how do they influence its reactivity?
The compound features a thieno[2,3-d]pyrimidin-4-one core fused with a 4-fluorophenyl group and a sulfanyl substituent. Key properties include:
Q. Methodological Insight :
- Structural Confirmation : Use X-ray crystallography (e.g., SHELX programs for refinement ) and spectroscopic techniques (¹H/¹³C NMR, IR) to verify the fused ring system and substituent positions .
- Physicochemical Profiling : Employ HPLC for purity analysis and computational tools (e.g., Molinspiration) to predict bioavailability parameters like LogP and TPSA .
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions:
Core Formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones to form the thieno[2,3-d]pyrimidin-4-one scaffold.
Substituent Introduction :
Q. Optimization Strategies :
Q. How is the compound screened for initial biological activity, and what assays are most relevant?
Primary Screening :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Q. Key Considerations :
- Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data or spectroscopic results be resolved?
Common Challenges :
Q. Resolution Methods :
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting enhanced bioactivity?
SAR Workflow :
Systematic Substitution : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to modulate electronic effects .
Sulfanyl Modifications : Test methylthio (-SCH₃) or acylthio (-SCOCH₃) analogs to evaluate steric vs. electronic contributions .
Q. Data Analysis :
- Use multivariate regression to correlate substituent properties (Hammett σ, π parameters) with bioactivity .
Q. How can computational methods predict binding modes and pharmacokinetic profiles?
Approaches :
Q. What advanced analytical techniques are critical for characterizing degradation products or metabolites?
Techniques :
- LC-HRMS : Identify oxidative metabolites (e.g., sulfoxide formation) with ppm-level mass accuracy .
- X-Ray Photoelectron Spectroscopy (XPS) : Analyze sulfur oxidation states in degradation pathways .
Q. Case Study :
Data Contradiction Analysis
Q. How to address discrepancies in biological activity between similar analogs?
Root Causes :
Q. Mitigation :
- Normalize data to intracellular concentration (e.g., via LC-MS quantification) .
- Standardize assay protocols across collaborators (e.g., CLSI guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
